molecular formula C16H18N2 B8608733 2-Benzyl-1,2,3,4-tetrahydroisoquinolin-6-amine

2-Benzyl-1,2,3,4-tetrahydroisoquinolin-6-amine

Cat. No. B8608733
M. Wt: 238.33 g/mol
InChI Key: OBEAPZCDNGOTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a useful research compound. Its molecular formula is C16H18N2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

2-benzyl-3,4-dihydro-1H-isoquinolin-6-amine

InChI

InChI=1S/C16H18N2/c17-16-7-6-15-12-18(9-8-14(15)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12,17H2

InChI Key

OBEAPZCDNGOTJV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)N)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A THF (184 mL) solution of compound (17) (4.6 g, 17 mmole) with platinum oxide (230 mg) was hydrogenated for 18 hrs. at 50 psi. The catalyst was filtered off and platinum oxide (230 mg) was added and the hydrogenation continued for 72 hrs. The completed hydrogenation was filtered to provide a THF solution of the intermediate, 2-benzyl-1,2,3,4-tetrahydroisoquinolin-6-yl amine (18). Triethylamine was added to the THF solution of (18) followed by the dropwise addition of 4'-trifluoromethylbiphenyl-2-carbonyl chloride (4.88 g., 17 mmole) from Example 3. The contents were stirred subsequently for 17 hrs. The solvent was removed under vacuum, water (50 mL) was added, the contents stirred for 3 hr., the product filtered off and dried under vacuum to yield 5.93 g (71%) of compound (19) as a white solid.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step One
Name
Quantity
184 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.